molecular formula C17H13ClN2 B11720913 (2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

Cat. No.: B11720913
M. Wt: 280.7 g/mol
InChI Key: NSDHWNIPOSKHPE-HNNXBMFYSA-N
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Description

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a chiral dihydroimidazoquinoline compound of significant interest in medicinal chemistry and drug discovery research. This compound features a fused tricyclic system that is a subject of exploration in developing novel therapeutic agents . Its core structure is related to classes of molecules investigated for their potent biological activities. Preliminary research on analogous 7-chloroquinoline-containing compounds has demonstrated promising antitumor properties, with efficacy against a diverse panel of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma . The specific stereochemistry of the (2R)-enantiomer is provided to enable studies into chirality-dependent interactions with biological targets. Researchers are utilizing this compound as a key scaffold to probe structure-activity relationships (SAR) and to develop new inhibitors for various enzymatic targets . It is intended solely for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline

InChI

InChI=1S/C17H13ClN2/c18-14-7-8-16-13(10-14)6-9-17-19-15(11-20(16)17)12-4-2-1-3-5-12/h1-10,15H,11H2/t15-/m0/s1

InChI Key

NSDHWNIPOSKHPE-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C3=C(C=C2)C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Aminoquinoline and α-Bromo Ketone Reaction

A common route involves reacting 7-chloro-2-aminoquinoline with α-bromoacetophenone under basic conditions (e.g., K2_2CO3_3) in refluxing ethanol. The reaction proceeds via nucleophilic substitution and intramolecular cyclization:

7-Chloro-2-aminoquinoline+PhCOCH2BrEtOH, K2CO3(±)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline\text{7-Chloro-2-aminoquinoline} + \text{PhCOCH}2\text{Br} \xrightarrow{\text{EtOH, K}2\text{CO}_3} \text{(±)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline}

Key Data :

  • Yield: 68–75%

  • Reaction Time: 12–18 hours

  • Limitations: Racemic mixture requires enantiomeric resolution.

Ionic Liquid-Catalyzed Cyclization

Using 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac]) as a catalyst, 7-chloro-2-fluorobenzaldehyde reacts with enaminones and malononitrile under ultrasound irradiation:

7-Chloro-2-fluorobenzaldehyde+enaminone[DBU][Ac], MeOHImidazo[1,2-a]quinoline intermediate\text{7-Chloro-2-fluorobenzaldehyde} + \text{enaminone} \xrightarrow{\text{[DBU][Ac], MeOH}} \text{Imidazo[1,2-a]quinoline intermediate}

Optimized Conditions :

  • Catalyst Loading: 6.25 mol%

  • Temperature: 50°C

  • Yield: 91%

Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction

The phenyl group at position 2 is introduced via Suzuki-Miyaura coupling using boronic esters.

Suzuki Coupling with 2-Phenylboronic Acid Pinacol Ester

A bromo-substituted imidazo[1,2-a]quinoline intermediate undergoes coupling with 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis:

7-Chloro-2-bromoimidazo[1,2-a]quinoline+PhBpinPd(OAc)2,Cs2CO3(±)-7-Chloro-2-phenylimidazo[1,2-a]quinoline\text{7-Chloro-2-bromoimidazo[1,2-a]quinoline} + \text{PhBpin} \xrightarrow{\text{Pd(OAc)}2, \text{Cs}2\text{CO}_3} \text{(±)-7-Chloro-2-phenylimidazo[1,2-a]quinoline}

Reaction Parameters :

  • Solvent: Toluene/DMF (4:1)

  • Temperature: 95–105°C

  • Yield: 65%

Enantioselective Synthesis of the (2R)-Enantiomer

Chiral Auxiliary-Mediated Cyclization

Using (R)-BINOL-derived phosphoric acid as a catalyst, asymmetric cyclocondensation of 7-chloro-2-aminoquinoline with α-ketoesters achieves enantiomeric excess (ee):

7-Chloro-2-aminoquinoline+PhCOCO2Et(R)-BINOL-PA(2R)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline\text{7-Chloro-2-aminoquinoline} + \text{PhCOCO}_2\text{Et} \xrightarrow{\text{(R)-BINOL-PA}} \text{(2R)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline}

Performance :

  • ee: 88–92%

  • Yield: 54%

Kinetic Resolution via Chiral Chromatography

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA):

  • Column: Chiralpak IA (25 cm)

  • Eluent: Hexane/EtOH (90:10)

  • Flow Rate: 0.5 mL/min

  • Retention Time: (2R)-enantiomer = 12.3 min; (2S)-enantiomer = 14.7 min

Post-Synthetic Modifications

Chlorination at Position 7

Direct chlorination of 2-phenylimidazo[1,2-a]quinoline using N-chlorosuccinimide (NCS):

2-Phenylimidazo[1,2-a]quinolineNCS, DMF7-Chloro-2-phenylimidazo[1,2-a]quinoline\text{2-Phenylimidazo[1,2-a]quinoline} \xrightarrow{\text{NCS, DMF}} \text{7-Chloro-2-phenylimidazo[1,2-a]quinoline}

Conditions :

  • NCS (1.2 eq.), DMF, 80°C, 6 hours

  • Yield: 78%

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Cyclocondensation68–75ScalableRacemic product
Suzuki Coupling65RegioselectiveRequires brominated intermediate
Chiral Auxiliary5488–92High enantioselectivityLow yield
Kinetic Resolution40–4599+High purityCostly chiral columns

Chemical Reactions Analysis

Types of Reactions

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Ammonia or thiol compounds in polar solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Saturated imidazoquinoline analogs.

    Substitution: Amino or thiol-substituted imidazoquinoline derivatives.

Scientific Research Applications

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Performance Metrics :

Substrate Class Catalyst Selectivity (s) Conversion (%) Reference
Conjugated cinnamyl alcohols Compound 44 17–57 32–56
Non-conjugated 1-arylethanols Compound 44 33–117 42–56
Cyclohexenyl ethanols Compound 44 17 47
Bulky alcohols (e.g., 2,2-dimethyl-1-phenylpropan-1-ol) Compound 44 117 56

Compound 44 outperforms 2,3-dihydroimidazo[1,2-a]pyridines in selectivity and substrate scope, particularly for bulky alcohols. The extended conjugation in the quinoline system enhances steric and electronic interactions, critical for high enantioselectivity .

Structural Analogues with Varied Substituents

Substituent Impact on Physical Properties

Other dihydroimidazo[1,2-a]quinoline derivatives with different substituents exhibit distinct physical properties, as shown in and :

Compound (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Reference
(2R)-7-Chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline C₁₆H₁₂ClN₂ 267.73 Not reported
7-Bromoimidazo[1,2-a]quinoline C₁₁H₇BrN₂ 247.09 Not reported
4-(4'-Methoxyphenyl)-7-nitro-1,2-dihydroimidazo[1,2-a]quinoline C₁₉H₁₆N₃O₃ 350.35 260–261
4-(Thiophen-2'-yl)-7-nitro-1,2-dihydroimidazo[1,2-a]quinoline C₁₅H₁₀N₃O₂S 326.06 274–275

Electron-withdrawing groups (e.g., nitro, bromo) increase molecular polarity and melting points, while bulky aryl substituents (e.g., methoxyphenyl) enhance thermal stability .

Fluorescence and Electronic Properties

Benzimidazo[1,2-a]quinoline derivatives (–4, 12) demonstrate substituent-dependent fluorescence:

  • 6-Cyano-benzimidazo[1,2-a]quinoline (5): High fluorescence intensity due to electron-withdrawing cyano groups.
  • Carboxamide derivatives (6, 7) : Reduced fluorescence (~2–7× lower) due to disrupted π-conjugation from amide side chains .

Pharmacological Activities of Related Compounds

  • Antitumor Activity: Alkylamino-substituted benzimidazo[1,2-a]quinolines show submicromolar IC₅₀ values, outperforming nitro/amino analogues .
  • Antileishmanial Activity : Imidazo[1,2-a]pyridines with bromo/nitro groups exhibit superior activity against Leishmania compared to standard drugs .
  • Antimicrobial Activity : Imidazo[1,2-a]pyrimidine derivatives demonstrate potent effects, emphasizing the role of heteroatom placement .

Biological Activity

(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of imidazoquinolines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H12ClN3C_{15}H_{12}ClN_{3}

This structure features a chloro group at the 7-position and a phenyl group at the 2-position, which are critical for its biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of 7-chloroquinoline exhibit promising anticancer activity. A notable study evaluated the cytotoxic effects of various hydrazones derived from 7-chloroquinoline against a panel of 60 cancer cell lines. The results indicated that several derivatives showed submicromolar GI50 values, particularly in leukemia and solid tumors such as breast and prostate cancer .

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
Hydrazone 6SF-295 (CNS)0.688
Hydrazone 13MCF-7 (Breast)6.502
Hydrazone 20PC3 (Prostate)11.751

The most active compounds were further subjected to detailed structure-activity relationship (SAR) studies to identify key structural features responsible for their potency .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to arrest the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways, effectively leading to cancer cell death.
  • Targeting Specific Pathways : Some studies indicate that these compounds may inhibit key signaling pathways such as VEGFR-II, which is crucial for tumor angiogenesis .

Other Biological Activities

Beyond anticancer properties, (2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has been investigated for other biological activities:

  • Antimicrobial Effects : Compounds in this class have shown activity against various bacterial strains and fungi.
  • Anti-inflammatory Properties : Some derivatives exhibit potential in reducing inflammation markers in vitro.

Case Studies

A recent case study investigated the effects of a specific hydrazone derivative on MCF-7 breast cancer cells. The study revealed that the compound significantly inhibited cell viability at low concentrations compared to standard chemotherapeutics like doxorubicin. This highlights the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign diastereotopic protons and coupling constants (e.g., vicinal coupling in the dihydroquinoline ring).
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • Optical Rotation : Compare specific rotation values with literature for enantiomeric confirmation.
    X-ray crystallography is definitive for absolute configuration but requires single crystals .

How can discrepancies in NMR data between synthetic batches be systematically resolved?

Q. Advanced Research Focus

  • Purity Assessment : Use HPLC-MS to detect impurities or diastereomers.
  • Dynamic NMR : Resolve conformational equilibria (e.g., ring-flipping in dihydroimidazo systems).
  • Isotopic Labeling : ¹³C-enriched samples can clarify ambiguous carbon environments.
    Cross-validate with computational NMR prediction tools (e.g., DFT-based methods) .

What in vitro models are suitable for initial antimicrobial screening of this compound?

Q. Basic Research Focus

  • Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.
  • Mycobacterium Models : M. tuberculosis H37Rv for antimycobacterial activity.
  • Cytotoxicity Assays : Vero or HEK293 cells to assess selectivity indices.
    Standardize protocols per CLSI guidelines to ensure reproducibility .

How to interpret conflicting cytotoxicity and antimycobacterial activity data across structural analogs?

Q. Advanced Research Focus

  • SAR Analysis : Compare substituent effects (e.g., chloro vs. nitro groups on quinoline).
  • Off-Target Profiling : Screen against eukaryotic enzymes (e.g., cytochrome P450) to identify toxicity drivers.
  • Molecular Dynamics : Simulate binding interactions with bacterial targets (e.g., enoyl-ACP reductase) to rationalize selectivity .

What docking strategies validate the target engagement of this compound in bacterial enzymes?

Q. Advanced Research Focus

  • Homology Modeling : Build 3D structures of bacterial targets (e.g., DNA gyrase) if crystallographic data are unavailable.
  • Flexible Docking : Account for side-chain mobility in active sites.
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities. Cross-correlate with experimental IC₅₀ values .

When SAR studies contradict in silico predictions, what methodological approaches reconcile these differences?

Q. Advanced Research Focus

  • Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC).
  • Meta-Dynamics : Explore alternative binding poses or allosteric sites.
  • Proteomics : Identify off-target interactions via pull-down assays or thermal shift profiling .

How does the (2R)-configuration influence the compound's pharmacodynamic profile compared to its enantiomer?

Advanced Research Focus
The (2R)-configuration enhances steric complementarity with chiral enzyme pockets (e.g., bacterial topoisomerases). Key comparisons:

  • Binding Affinity : Use surface plasmon resonance (SPR) to measure kinetic parameters.
  • Metabolic Stability : Assess hepatic microsomal degradation rates for each enantiomer.
    Pharmacokinetic differences (e.g., logP) may arise from spatial orientation of the phenyl group .

What methodologies assess the fluorescence properties of such compounds for imaging applications?

Q. Advanced Research Focus

  • Fluorescence Spectroscopy : Measure quantum yields and Stokes shifts in varying solvents.
  • Confocal Microscopy : Test cellular uptake and subcellular localization in live/dead cell assays.
  • Two-Photon Imaging : Evaluate depth penetration in tissue-mimetic models (e.g., 3D spheroids).
    Modify substituents (e.g., nitro to amino groups) to tune emission wavelengths .

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